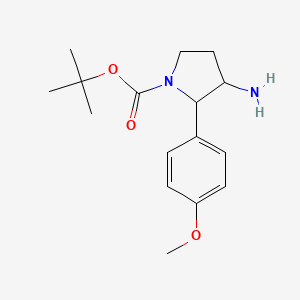
5,8-Difluoroquinoxaline-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Difluoroquinoxaline-2,3-diol is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of two fluorine atoms at positions 5 and 8, and two hydroxyl groups at positions 2 and 3 on the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinoxaline-2,3-diol typically involves the reaction of 2,3-diketoquinoxalines with fluorinating agents. One common method is the reaction of 2,3-diketoquinoxaline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
5,8-Difluoroquinoxaline-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Quinoxaline-2,3-diol derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
科学的研究の応用
5,8-Difluoroquinoxaline-2,3-diol has a wide range of scientific research applications:
作用機序
The mechanism of action of 5,8-Difluoroquinoxaline-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
6,7-Difluoroquinoxaline: Similar to 5,8-Difluoroquinoxaline-2,3-diol but lacks the hydroxyl groups at positions 2 and 3.
2,3-Dichloro-5,8-difluoroquinoxaline: Contains chlorine atoms at positions 2 and 3 instead of hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new drugs and materials .
特性
分子式 |
C8H4F2N2O2 |
|---|---|
分子量 |
198.13 g/mol |
IUPAC名 |
5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChIキー |
TWFQYQUIQYIHQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1F)NC(=O)C(=O)N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)

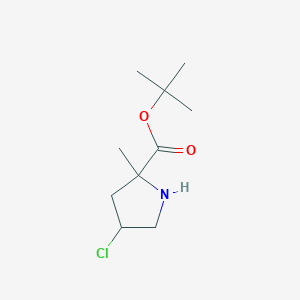
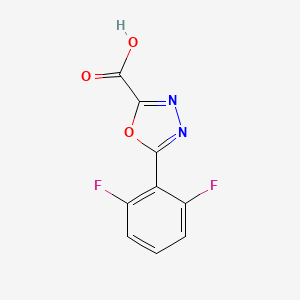
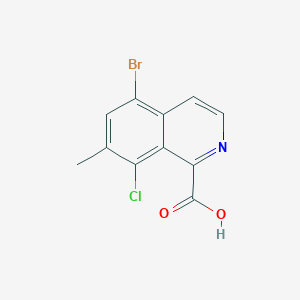
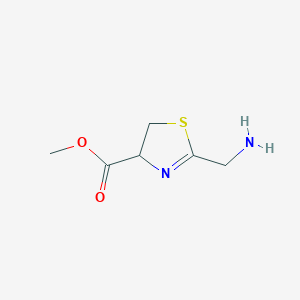

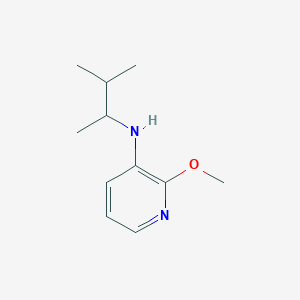

![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)

![(2S)-2-(2-{[(benzyloxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13217971.png)
